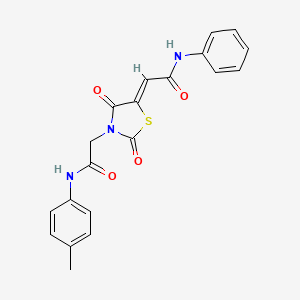
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
Research on thiazolidinone derivatives has highlighted their potential as anticancer agents. A study by Mabkhot et al. (2019) described the synthesis and moderate anticancer activity of thiazolidinone derivatives, showcasing their promise in cancer therapy. The structural elucidation of these compounds was achieved through spectral analysis and X-ray crystallography, underscoring their significance in drug design and discovery efforts aimed at combating cancer (Mabkhot et al., 2019).
Anti-inflammatory and Analgesic Activities
Compounds based on the thiazolidinone scaffold have also been investigated for their anti-inflammatory and analgesic properties. For instance, the synthesis of 4-thiazolidinone derivatives and their subsequent evaluation for anti-inflammatory activity highlights the therapeutic potential of these compounds in managing inflammation and pain. This research contributes to the development of new non-steroidal anti-inflammatory drugs (NSAIDs), with some derivatives showing promise in preclinical models (Golota et al., 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of thiazolidinone derivatives have been a subject of interest in the quest for new therapeutic agents. Studies such as the one conducted by Aneja et al. (2011) have synthesized and tested various thiazolidinone compounds, finding some to possess significant activity against Gram-positive bacteria and fungi. This research underscores the potential of thiazolidinone derivatives in addressing microbial infections and diseases caused by pathogenic fungi (Aneja et al., 2011).
Hypoglycemic Activity
The exploration of thiazolidinone derivatives for their hypoglycemic activity has yielded promising results, indicating potential applications in managing diabetes. For example, the synthesis and evaluation of novel 2,4-thiazolidinedione derivatives for their hypoglycemic activity in animal models have demonstrated the capability of these compounds to lower blood glucose levels, offering a foundation for further research into diabetes treatment solutions (Nikalje et al., 2012).
Antioxidant Properties
Thiazolidinone derivatives have also been identified for their antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies. The synthesis and evaluation of novel thiazolidinone compounds containing 1,3,4-thia/oxadiazole moieties have shown significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. These findings suggest the potential of thiazolidinone derivatives in developing antioxidant therapies (Lelyukh et al., 2021).
特性
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-9-15(10-8-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHZAKVIWXHLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


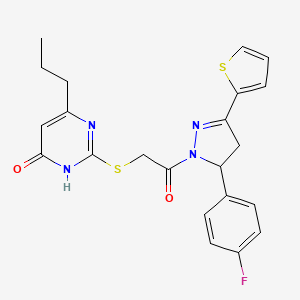
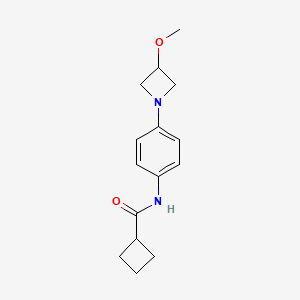
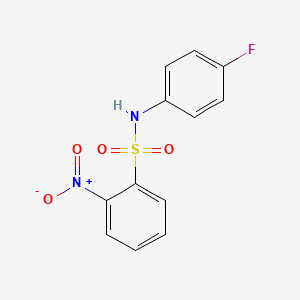

![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)
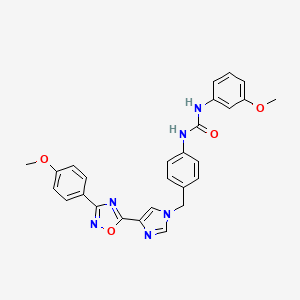
![Ethyl 1-{[5-(butyrylamino)-2-piperazin-1-ylpyridin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2867127.png)
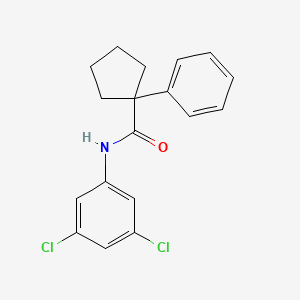

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

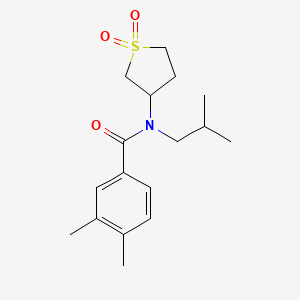
![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)